Fmoc-Thr(SO3Na)-OH

Description

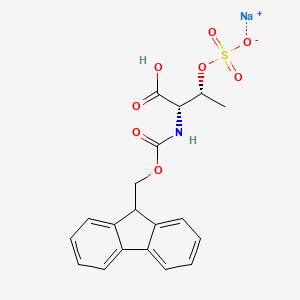

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H18NNaO8S |

|---|---|

Molecular Weight |

443.4 g/mol |

IUPAC Name |

sodium;[(1S,2R)-1-carboxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)propan-2-yl] sulfate |

InChI |

InChI=1S/C19H19NO8S.Na/c1-11(28-29(24,25)26)17(18(21)22)20-19(23)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17H,10H2,1H3,(H,20,23)(H,21,22)(H,24,25,26);/q;+1/p-1/t11-,17+;/m1./s1 |

InChI Key |

DUUMOTOMYSLKCC-NRNQBQMASA-M |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Thr(SO3Na)-OH for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Thr(SO3Na)-OH is a specialized amino acid derivative crucial for the synthesis of sulfated peptides. This post-translationally modified amino acid, O-sulfated threonine, plays a significant role in various biological processes, including protein-protein interactions. The incorporation of sulfated threonine residues into synthetic peptides allows for the detailed investigation of these interactions and the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis strategies, and experimental protocols related to the use of this compound in solid-phase peptide synthesis (SPPS).

Core Concepts and Challenges

The use of Fmoc-protected sulfated amino acids like this compound in SPPS presents a unique set of challenges primarily due to the properties of the sulfate group:

-

Acid Lability: The sulfate ester is susceptible to hydrolysis under acidic conditions, which are often employed during the final cleavage of the peptide from the solid support. This can lead to the undesired loss of the sulfate group (desulfation).

-

Poor Solubility: The sodium salt of the sulfated amino acid often exhibits limited solubility in the organic solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). This can hinder coupling efficiency and lead to incomplete reactions.[1]

-

Sluggish Coupling Reactions: The negatively charged sulfate group can interfere with the coupling reaction, making the incorporation of the sulfated amino acid into the growing peptide chain slow and inefficient. This can result in lower yields and the formation of deletion sequences.

To address these challenges, several strategies have been developed, including the use of alternative counter-ions and protecting groups for the sulfate moiety.

Quantitative Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Chemical Formula | C19H18NNaO8S | [2][3] |

| Molecular Weight | 443.40 g/mol | [2] |

| CAS Number | 160112-18-5 | [2] |

| Appearance | White to off-white powder | |

| Purity (typical) | ≥98% | [2] |

| Solubility | Poor in common organic solvents (e.g., DMF, NMP) | [1] |

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Cycle

The incorporation of this compound follows the general principles of Fmoc-based SPPS.[4][5] The cycle consists of iterative deprotection and coupling steps.

-

Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides, 2-chlorotrityl chloride resin for C-terminal acids) in DMF for at least 1 hour.[6]

-

If starting with a pre-loaded resin, proceed to the deprotection step. If the first amino acid needs to be loaded, follow the specific protocol for that resin.

-

Treat the resin with a 20% solution of piperidine in DMF for a specified period (e.g., two treatments of 10 minutes each) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[6]

-

Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Dissolve the next Fmoc-protected amino acid (in this case, a standard amino acid or this compound) in a suitable solvent (typically DMF, though solubility can be an issue for the sulfated amino acid).

-

Activate the carboxylic acid group of the amino acid using a coupling reagent.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specific time.

-

Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Specific Protocol for Incorporation of this compound

Due to the challenges associated with sulfated amino acids, modifications to the standard coupling protocol are necessary.

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide) with the peptide sequence assembled up to the point of threonine incorporation.

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Solvent: N,N-Dimethylformamide (DMF).

-

Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).

-

Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino group on the resin-bound peptide as described in the general protocol.

-

Activation and Coupling:

-

In a separate reaction vessel, dissolve 3 equivalents of this compound in a minimal amount of DMF. Due to potential solubility issues, sonication may be required.

-

Add 3 equivalents of HBTU or PyBOP and 6 equivalents of DIPEA to the amino acid solution.

-

Allow the pre-activation to proceed for 15-20 minutes at room temperature.

-

Add the activated this compound solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours. Monitoring the reaction for completion using a ninhydrin (Kaiser) test is recommended.

-

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF (3 times), DCM (3 times), and IPA (3 times) before proceeding to the next deprotection and coupling cycle.

The final cleavage of the sulfated peptide from the resin and the removal of side-chain protecting groups must be performed under conditions that minimize desulfation.

-

Cleavage Cocktail: A common cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

-

Procedure:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow of Fmoc-SPPS and the specific considerations for incorporating sulfated amino acids.

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Challenges and alternative strategies for the use of sulfated amino acids in SPPS.

Conclusion

This compound is an indispensable reagent for the synthesis of O-sulfated threonine-containing peptides. While its direct use in Fmoc-SPPS presents challenges related to solubility, coupling efficiency, and acid lability, these can be overcome through optimized protocols and alternative chemical strategies. A thorough understanding of these principles is essential for researchers and drug development professionals aiming to synthesize and study sulfated peptides for a wide range of biological and therapeutic applications.

References

A Technical Guide to Fmoc-Thr(SO3Na)-OH: Properties, Synthesis, and Application

For researchers, medicinal chemists, and professionals in drug development, the incorporation of modified amino acids into peptide structures is a critical step in designing novel therapeutics and biological probes. Among these modifications, sulfation of hydroxy amino acids like threonine plays a pivotal role in various biological processes, including protein-protein interactions and signal transduction. This technical guide provides an in-depth overview of the chemical properties, synthesis, and application of Nα-Fmoc-O-sulfo-L-threonine sodium salt (Fmoc-Thr(SO3Na)-OH), a key building block for the synthesis of threonine-sulfated peptides.

Core Chemical Properties

This compound is a derivative of the amino acid threonine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the hydroxyl group is sulfated and present as a sodium salt. This modification imparts unique chemical characteristics that influence its use in solid-phase peptide synthesis (SPPS).

| Property | Value | Reference |

| Molecular Formula | C19H18NNaO8S | [1][2] |

| Molecular Weight | 443.40 g/mol | [] |

| Appearance | White to off-white powder | |

| Purity | Typically ≥98% | [] |

| Solubility | The sodium salt form can exhibit poor solubility in common organic solvents used in SPPS, such as DMF and NMP.[4] The tetrabutylammonium salt form offers significantly improved solubility in organic solvents.[5] | |

| Stability | The O-sulfate linkage is intrinsically acid-labile. The tetrabutylammonium salt of O-sulfated hydroxy amino acids shows minimized desulfation during Fmoc-based peptide synthesis, TFA cleavage, and HPLC purification.[5] Stability experiments with 95% TFA at room temperature showed that for the tetrabutylammonium derivative of sulfated serine, threonine, and hydroxyproline, desulfation was less than 5% after standard deprotection and resin-cleavage times.[5] |

Experimental Protocols

The successful incorporation of this compound into a peptide sequence requires careful consideration of the synthetic strategy, owing to the compound's properties. Below are detailed protocols for the synthesis of the building block and its application in SPPS.

Synthesis of Fmoc-Thr(SO3-N+Bu4)-OH

Given the superior solubility and stability of the tetrabutylammonium salt, its synthesis is presented here as a recommended alternative to the sodium salt.[5]

Materials:

-

Fmoc-Thr-OH

-

Sulfur trioxide-dimethylformamide complex (SO3·DMF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Tetrabutylammonium hydrogen sulfate (TBAHS)

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (DCM)

-

Water

-

Brine

Procedure:

-

Dissolve Fmoc-Thr-OH in anhydrous DMF.

-

Add 5 equivalents of SO3·DMF complex to the solution and stir under an inert atmosphere (e.g., argon or nitrogen) at room temperature overnight.

-

Quench the reaction by adding water.

-

Add a solution of TBAHS in water to the reaction mixture.

-

Extract the aqueous phase with DCM.

-

Wash the combined organic phases with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-Thr(SO3-N+Bu4)-OH.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Thr(SO3-N+Bu4)-OH

This protocol outlines the general steps for incorporating the sulfated threonine building block into a peptide chain on a solid support.

Materials:

-

Rink amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

Fmoc-Thr(SO3-N+Bu4)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[6][7]

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF.

-

Coupling of Fmoc-Thr(SO3-N+Bu4)-OH:

-

Pre-activate a solution of Fmoc-Thr(SO3-N+Bu4)-OH (e.g., 3 equivalents relative to resin loading) and a coupling reagent like HBTU or PyBOP (3 equivalents) in DMF with DIPEA (6 equivalents) for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the coupling reaction using a ninhydrin test.

-

-

Washing: After the coupling is complete, wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Global Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA/2.5% water/2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

RP-HPLC Purification of Threonine-Sulfated Peptides

Instrumentation and Columns:

-

A preparative or semi-preparative RP-HPLC system.

-

C18 column.

Mobile Phases:

-

Buffer A: 0.1 M ammonium acetate in water.

-

Buffer B: Acetonitrile.

-

The use of ammonium acetate-based buffers is recommended for the purification of sulfated peptides.[7]

Gradient:

-

A linear gradient from a low percentage of Buffer B to a higher percentage over a defined time (e.g., 5% to 60% Buffer B over 30 minutes) is typically used. The optimal gradient will depend on the specific peptide sequence.

Detection:

-

UV detection at 214 nm and 280 nm.

Post-Purification:

-

Fractions containing the pure peptide are pooled and lyophilized. Repeated lyophilization may be necessary to completely remove the ammonium acetate.

Mass Spectrometry and NMR Characterization

Mass Spectrometry:

-

Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the synthesized peptide.

-

Analysis of sulfated peptides can be challenging due to the lability of the sulfate group, which can be lost during ionization.

-

Characterization is best performed in negative ion mode, which can help to preserve the sulfate group.[7]

NMR Spectroscopy:

-

1H and 13C NMR spectroscopy can be used to confirm the structure of this compound and to analyze the conformation of the final peptide. The presence of the sulfate group will induce characteristic chemical shifts in the threonine residue.

Biological Significance and Signaling Pathways

O-sulfation of serine and threonine residues is a recognized post-translational modification that can occur on a variety of proteins in eukaryotes.[8] This modification is implicated in fundamental biological processes such as protein assembly and signal transduction.[8]

While the role of tyrosine sulfation in modulating protein-protein interactions and signaling is well-established, the specific signaling pathways involving sulfated threonine are an active area of research. Threonine residues are known to be key players in signaling cascades, particularly through phosphorylation. The interplay and potential crosstalk between threonine sulfation and phosphorylation could represent a novel regulatory mechanism in cellular signaling.

Sulfated glycoproteins, which can contain sulfated threonine, are integral components of the extracellular matrix and cell surfaces. They are involved in cell adhesion, migration, and signaling. The sulfation patterns of glycosaminoglycans, which are attached to core proteins (forming proteoglycans), can influence the binding of growth factors and other signaling molecules, thereby modulating their activity.

Visualizations

Synthesis Workflow for Fmoc-Thr(SO3-N+Bu4)-OH

Caption: A flowchart illustrating the key steps in the synthesis of Fmoc-Thr(SO3-N+Bu4)-OH.

SPPS Workflow for Incorporating Sulfated Threonine

Caption: A schematic of the solid-phase peptide synthesis (SPPS) cycle for incorporating sulfated threonine.

General Sulfation Signaling Concept

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound | C19H18NNaO8S | CID 122173519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Exploring Sulfur Sites in Proteins via Triple-Resonance 1H-Detected 77Se NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of novel O-sulfated amino acid building blocks with improved acid stability for Fmoc-based solid-phase peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Fmoc-Tyr(SO3Na)-OH.H2O | Benchchem [benchchem.com]

- 7. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 8. O-sulfonation of serine and threonine: mass spectrometric detection and characterization of a new posttranslational modification in diverse proteins throughout the eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-Thr(SO3Na)-OH: A Comprehensive Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Thr(SO3Na)-OH, a crucial building block in the synthesis of sulfated peptides. Sulfation is a vital post-translational modification that influences protein structure and function, making sulfated amino acid analogs like this compound indispensable tools in drug discovery and proteomics research. This document details the chemical structure, synthesis protocols, and available characterization data for this compound.

Chemical Structure and Properties

This compound, with the molecular formula C19H18NNaO8S, is the N-α-9-fluorenylmethoxycarbonyl (Fmoc) protected O-sulfated sodium salt of the amino acid threonine.[1] The Fmoc group provides a base-labile protecting group for the amine, making it suitable for solid-phase peptide synthesis (SPPS), while the sulfate group at the hydroxyl side chain introduces a negative charge and potential for specific biological interactions.

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound presents challenges due to the acid lability of the O-sulfate ester bond. A common and effective method involves the sulfation of Fmoc-Thr-OH using a sulfur trioxide-amine complex, followed by the introduction of the desired counter-ion. For enhanced stability and solubility in organic solvents, the tetrabutylammonium (TBA) salt is often prepared as an intermediate, which can then be converted to the sodium salt via ion exchange.

A proposed two-step synthesis workflow is outlined below:

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

1. Synthesis of Fmoc-Thr(SO3-N+Bu4)-OH (Tetrabutylammonium Salt Intermediate)

This protocol is adapted from a general method for the sulfation of hydroxy amino acids.

-

Materials:

-

Fmoc-Thr-OH

-

Sulfur trioxide-N,N-dimethylformamide (SO3·DMF) complex

-

Anhydrous N,N-dimethylformamide (DMF)

-

Tetrabutylammonium hydrogen sulfate or similar tetrabutylammonium salt

-

Sodium bicarbonate (NaHCO3)

-

Citric acid

-

Chloroform (CHCl3)

-

Sodium sulfate (Na2SO4)

-

-

Procedure:

-

Dissolve Fmoc-Thr-OH (1 equivalent) in anhydrous DMF.

-

Add the sulfur trioxide-N,N-dimethylformamide (SO3·DMF) complex (5 equivalents) to the solution.

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Slowly pour the reaction mixture into ice-cold aqueous sodium bicarbonate solution.

-

Add a solution of a tetrabutylammonium salt (e.g., tetrabutylammonium hydrogen sulfate) to the aqueous mixture.

-

Adjust the pH to approximately 4 with a citric acid solution.

-

Extract the aqueous layer with chloroform.

-

Wash the combined organic extracts with citric acid solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-Thr(SO3-N+Bu4)-OH.

-

2. Conversion to this compound (Sodium Salt)

-

Materials:

-

Fmoc-Thr(SO3-N+Bu4)-OH

-

Strong cation-exchange resin in the sodium form (e.g., Dowex 50WX8)

-

Methanol or another suitable organic solvent

-

-

Procedure:

-

Dissolve the crude Fmoc-Thr(SO3-N+Bu4)-OH in a suitable solvent like methanol.

-

Pass the solution through a column packed with a strong cation-exchange resin that has been pre-conditioned to the sodium form.

-

Elute the product from the column with the same solvent.

-

Collect the fractions containing the product (monitored by TLC or LC-MS).

-

Evaporate the solvent under reduced pressure to obtain this compound.

-

The final product can be further purified by recrystallization or chromatography if necessary.

-

Quantitative Data

Specific, peer-reviewed quantitative data for the synthesis and characterization of this compound is limited in the readily available literature. However, data from commercial suppliers and analogous compounds provide valuable information.

| Parameter | Value/Range | Remarks |

| Molecular Formula | C19H18NNaO8S | |

| Molecular Weight | 443.4 g/mol | |

| Purity | ≥98% | As reported by commercial suppliers.[2] |

| Yield | High | Yields for the synthesis of the analogous Fmoc-Thr(SO3-N+Bu4)-OH are reported to be high, suggesting a similar expectation for the sodium salt after efficient ion exchange. |

| Appearance | White to off-white solid | General appearance for this type of compound. |

| Solubility | Soluble in DMF, water | Expected solubility based on the structure and related compounds. The TBA salt exhibits good solubility in other organic solvents. |

| NMR Data | Not available | Detailed 1H and 13C NMR data for this specific compound are not readily available in the searched literature. |

| Mass Spectrometry | Not available | Detailed mass spectrometry data for this specific compound are not readily available in the searched literature. |

Conclusion

This compound is a key reagent for the incorporation of O-sulfated threonine into synthetic peptides. While its synthesis requires careful handling due to the lability of the sulfate group, the use of stable intermediates like the tetrabutylammonium salt facilitates its preparation. The detailed protocols and structural information provided in this guide serve as a valuable resource for researchers in the fields of peptide chemistry, drug development, and chemical biology, enabling the synthesis of complex sulfated peptides for a wide range of applications. Further research into the detailed characterization of this compound would be beneficial to the scientific community.

References

Technical Guide: Fmoc-Thr(SO3Na)-OH for Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on Fmoc-Thr(SO3Na)-OH, a crucial building block for the synthesis of peptides containing sulfated threonine residues. O-sulfation is a vital post-translational modification that can influence protein structure and function.

Physicochemical Properties and Stability Data

The following table summarizes the key quantitative data for this compound and related considerations for its use in peptide synthesis.

| Parameter | Value | Notes |

| CAS Number | 160112-18-5 | [1] |

| Molecular Formula | C₁₉H₁₈NNaO₈S | [1] |

| Molecular Weight | 443.40 g/mol | [2] |

| Synonym | Sodium [(1S,2R)-1-carboxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)propan-2-yl] sulfate | [2] |

| Acid Stability | The O-sulfate linkage is intrinsically labile to acid. | Cleavage with standard TFA cocktails can lead to significant desulfation. |

| Counter-ion Stability | Tetrabutylammonium (TBA) salts show improved stability over sodium salts. | For TBA salts, desulfation is <5% during standard TFA cleavage times.[1] |

| Coupling Efficiency | Threonine is among the more challenging amino acids to couple efficiently in SPPS. | [3] |

Experimental Protocol: Incorporation of this compound in Fmoc-SPPS

This protocol outlines the key steps for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis (SPPS).

2.1. Materials and Reagents

-

This compound or Fmoc-Thr(SO₃⁻N⁺Bu₄)-OH (recommended for improved stability)[1]

-

Pre-loaded resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl)

-

Fmoc-protected amino acids

-

Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 20% piperidine in DMF (v/v)

-

Coupling Reagents: HCTU, HATU, or HBTU with a base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O. Note: The composition should be optimized to minimize desulfation.

2.2. Synthesis Cycle

The synthesis follows a cyclical process of deprotection, washing, coupling, and washing for each amino acid added to the peptide chain.

Step 1: Resin Swelling

-

Swell the resin in DMF for at least 1 hour in a reaction vessel.

Step 2: Fmoc Deprotection

-

Drain the DMF from the swelled resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature.

-

Drain the solution and repeat the deprotection step once more.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 3: Coupling of this compound

-

Activation: In a separate vial, dissolve 3-5 equivalents of this compound and a slightly lower molar equivalent of the coupling agent (e.g., HCTU) in DMF. Add 5-10 equivalents of DIPEA. Allow the mixture to pre-activate for 5-10 minutes. Note: The ionic nature of the sulfate group can cause poor resin swelling and sluggish coupling; using coupling reagents like HCTU or HATU is recommended.

-

Coupling Reaction: Drain the wash solvent from the resin and add the activated amino acid solution.

-

Agitate the reaction vessel for 1-4 hours. Coupling times may need to be extended for sulfated amino acids.

-

Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.

Step 4: Washing

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

Step 5: Chain Elongation

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

2.3. Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Gently agitate the mixture for 2-4 hours at room temperature. Caution: Use a well-ventilated fume hood as TFA is highly corrosive.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

2.4. Purification

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final sulfated peptide by mass spectrometry.

Diagrams and Workflows

3.1. Fmoc-SPPS Workflow for Sulfated Peptide Synthesis

The following diagram illustrates the cyclical workflow for incorporating this compound into a growing peptide chain on a solid support.

Caption: Workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

3.2. Role in Post-Translational Modification

This compound is used to synthesize peptides that mimic a natural post-translational modification (PTM). This process is central to creating tools for studying cellular signaling.

Caption: Synthesis of a sulfopeptide and its role in biological signaling.

References

- 1. Preparation of novel O-sulfated amino acid building blocks with improved acid stability for Fmoc-based solid-phase peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Tyrosine O-sulfation promotes proteolytic processing of progastrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

Fmoc-L-Threonine(SO3Na)-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Fmoc-L-Threonine(SO3Na)-OH, a specialized amino acid derivative crucial for the synthesis of sulfated peptides. Aimed at researchers, scientists, and professionals in drug development, this document details the chemical properties, synthesis, and application of this compound in solid-phase peptide synthesis (SPPS), with a focus on experimental protocols and data presentation.

Introduction

Post-translational modifications (PTMs) are critical for the biological function of many proteins. Sulfation of serine and threonine residues is a less common but functionally significant PTM involved in various biological processes, including protein-protein interactions and signal transduction. The introduction of sulfated threonine into synthetic peptides is a key strategy for studying these processes and for developing novel therapeutics. Fmoc-L-Threonine(SO3Na)-OH is a key building block for the site-specific incorporation of O-sulfated L-threonine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties

Fmoc-L-Threonine(SO3Na)-OH is a derivative of the amino acid threonine, where the hydroxyl group of the side chain is sulfated, and the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

| Property | Value | Reference |

| Chemical Formula | C19H18NNaO8S | [1] |

| Molecular Weight | 443.403 g/mol | [1] |

| CAS Number | 160112-18-5 | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in polar aprotic solvents like DMF and DMSO | |

| Purity | Typically >98% |

Synthesis of Fmoc-L-Threonine(SO3Na)-OH

The synthesis of Fmoc-L-Threonine(SO3Na)-OH involves the sulfation of the side-chain hydroxyl group of Fmoc-L-Threonine-OH. A common method utilizes a sulfur trioxide-N,N-dimethylformamide (SO3·DMF) complex.

Experimental Protocol: Synthesis of Fmoc-L-Threonine(SO3Na)-OH

Materials:

-

Fmoc-L-Threonine-OH

-

Sulfur trioxide-N,N-dimethylformamide (SO3·DMF) complex

-

Anhydrous N,N-dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO3)

-

Diethyl ether

-

Deionized water

Procedure:

-

Dissolve Fmoc-L-Threonine-OH in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Add the SO3·DMF complex (typically 5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Allow the reaction mixture to stir at 0°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

-

Remove the DMF under reduced pressure.

-

Wash the resulting aqueous solution with diethyl ether to remove any unreacted starting material and byproducts.

-

Lyophilize the aqueous layer to obtain the crude Fmoc-L-Threonine(SO3Na)-OH.

-

The crude product can be further purified by recrystallization or chromatography if necessary.

Note: The O-sulfate linkage is sensitive to acidic conditions. All steps should be performed under neutral or slightly basic conditions.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Threonine(SO3Na)-OH is directly employed in Fmoc-based SPPS to incorporate sulfated threonine residues into a growing peptide chain. However, its use presents challenges due to the negatively charged sulfate group and its acid sensitivity.

Challenges in SPPS

-

Poor Solubility: The sodium salt may have limited solubility in standard SPPS solvents.

-

Coupling Efficiency: The negatively charged sulfate group can interfere with the coupling reaction, potentially leading to lower yields.

-

Acid Sensitivity: The sulfate ester is labile and can be cleaved by the strong acidic conditions used for final peptide cleavage from the resin and removal of side-chain protecting groups.

To address these challenges, a tetrabutylammonium (TBA) salt version, Fmoc-L-Threonine(SO3-N+Bu4)-OH, can be used, which exhibits improved solubility in organic solvents and enhanced stability towards acid.

General Workflow for Sulfopeptide Synthesis

The following diagram illustrates a typical workflow for the synthesis of a peptide containing a sulfated threonine residue using Fmoc-SPPS.

Caption: General workflow for solid-phase synthesis of a sulfopeptide.

Experimental Protocol: Incorporation of Fmoc-L-Threonine(SO3Na)-OH in SPPS

Materials:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

Fmoc-L-Threonine(SO3Na)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the standard Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU or HATU) and a base (e.g., DIPEA) in DMF for a few minutes.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence until the point of incorporation of the sulfated threonine.

-

Coupling of Fmoc-L-Threonine(SO3Na)-OH:

-

Dissolve Fmoc-L-Threonine(SO3Na)-OH (1.5-2 equivalents) in a minimal amount of DMF. The use of coupling reagents like HATU is recommended to improve efficiency.

-

Add the coupling reagent and base to the dissolved Fmoc-L-Threonine(SO3Na)-OH and pre-activate for a few minutes.

-

Add the activated solution to the resin and allow the coupling to proceed for 2-4 hours, or until completion as indicated by a negative Kaiser test.

-

-

Washing: Wash the resin thoroughly with DMF.

-

Continue Synthesis: Continue with the subsequent amino acid couplings as described in step 4.

-

Final Deprotection and Cleavage:

-

After the final amino acid coupling, perform a final Fmoc deprotection.

-

Wash the resin with DMF and DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature. The use of scavengers is crucial to prevent desulfation.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final sulfopeptide by mass spectrometry and analytical HPLC.

Stability Considerations

The O-sulfate bond in sulfated threonine is susceptible to hydrolysis under acidic conditions. The stability is influenced by the pH and the presence of scavengers.

| Condition | Stability | Notes |

| Fmoc Deprotection (20% Piperidine in DMF) | Stable | The sulfate group is stable to the basic conditions used for Fmoc removal. |

| TFA Cleavage | Labile | Significant desulfation can occur. The use of scavengers and optimized cleavage times are critical. |

| Storage | Store as a solid at -20°C | Protect from moisture and acidic environments. |

Signaling Pathways and Biological Relevance

While specific signaling pathways directly modulated by threonine sulfation are not as well-characterized as tyrosine sulfation, O-sulfation of serine and threonine is known to occur in various proteins. This modification can influence protein conformation, stability, and interaction with other molecules. The synthesis of peptides containing sulfated threonine is a valuable tool to investigate the specific roles of this PTM in biological systems.

The following diagram illustrates the general process of post-translational sulfation and its potential impact on cellular signaling.

Caption: Post-translational sulfation of a protein and its potential functional outcome.

Conclusion

Fmoc-L-Threonine(SO3Na)-OH is an essential reagent for the chemical synthesis of peptides containing O-sulfated threonine. While its incorporation into peptides via SPPS requires careful optimization of coupling and cleavage conditions to mitigate challenges related to solubility and acid lability, the resulting sulfopeptides are invaluable tools for research in proteomics, drug discovery, and the study of post-translational modifications. This guide provides a foundational understanding and practical protocols to aid researchers in the successful synthesis and application of these important molecules.

Disclaimer: The experimental protocols provided in this guide are intended for informational purposes and should be adapted and optimized by qualified personnel for their specific applications. Appropriate safety precautions should be taken when handling all chemical reagents.

References

The Unseen Influence: A Technical Guide to the Discovery and History of Sulfated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating world of sulfated amino acids, from their initial discovery to their profound implications in modern biological research and drug development. We delve into the history of these unique molecules, present key quantitative data, detail essential experimental protocols, and visualize the intricate signaling pathways they govern.

A Historical Perspective: The Discovery of a New Class of Biomolecules

The journey into the world of sulfated amino acids began in the early 19th century, with discoveries that would lay the groundwork for our current understanding of their critical biological roles.

Taurine: The Bull's Bile and Beyond

The first sulfated amino acid to be identified was taurine , or 2-aminoethanesulfonic acid. In 1827, German scientists Friedrich Tiedemann and Leopold Gmelin isolated this novel compound from the bile of an ox (Bos taurus), which is the origin of its name.[1][2] Initially, its physiological significance remained elusive. It wasn't until the 20th century that its vital roles in cardiovascular function, central nervous system development, and retinal function were recognized.[1] Unlike proteinogenic amino acids, taurine is not incorporated into proteins but exists as a free amino acid in high concentrations in many tissues.[1][3]

Tyrosine Sulfation: A Key Post-Translational Modification

The discovery of tyrosine sulfation as a post-translational modification occurred in 1954, when F. R. Bettelheim-Jevons identified a sulfated tyrosine residue in bovine fibrinopeptide B.[4][5] This finding opened a new chapter in protein chemistry, revealing a mechanism by which the function of secreted and membrane-associated proteins could be modulated. This modification, catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the Golgi apparatus, is now known to be crucial for a wide range of protein-protein interactions, including those involved in immune responses, blood coagulation, and viral entry.[5][6]

S-Adenosylmethionine (SAM): The Universal Methyl Donor

In 1952, Giulio Cantoni discovered S-adenosylmethionine (SAM) , a pivotal molecule in cellular metabolism.[7] While not a sulfated amino acid itself, SAM is intrinsically linked to their world as a precursor in the transsulfuration pathway that produces cysteine, a key substrate for sulfation reactions.[8] SAM's primary role is as the principal methyl group donor in a vast number of biological reactions, impacting everything from DNA methylation and gene expression to the synthesis of neurotransmitters and phospholipids.[7]

Cysteine Sulfinic Acid: An Oxidative Intermediate

Cysteine sulfinic acid is a key intermediate in the metabolism of cysteine.[9] Its discovery is tied to the broader elucidation of the pathways of cysteine catabolism. This oxidation product of cysteine can be further metabolized to taurine or pyruvate, playing a crucial role in sulfur homeostasis and cellular redox state.[8][10] The reversible oxidation of cysteine to cysteine sulfinic acid in certain proteins is now recognized as a significant post-translational modification involved in redox signaling.[11]

Quantitative Insights: A Summary of Key Data

Understanding the physiological relevance of sulfated amino acids requires a quantitative approach. The following tables summarize key data on their concentrations in various biological contexts and the kinetics of the enzymes that govern their metabolism.

| Parameter | Value | Reference |

| Human Plasma Taurine Concentration (Fasting) | 44 ± 9 µmol/L | [12] |

| Human Whole Blood Taurine Concentration | 164 - 318 µmol/L | [12] |

| Rat Retina Taurine Concentration | ~70 mM | [13] |

| Parameter | Value | Reference |

| Rat Brain S-Adenosylmethionine (AdoMet) Concentration | Reduced in thioacetamide-induced acute liver failure | [14][15] |

| Rat Liver S-Adenosylmethionine (AdoMet) Concentration | Reduced in thioacetamide-induced acute liver failure | [14][15] |

| Enzyme | Substrate Peptide | Km (µM) | Reference |

| Tyrosylprotein Sulfotransferase 2 (TPST2) | Complement C4 peptide (C4P5Y3) | 5.4 | [16] |

Experimental Protocols: Tools for Discovery

The study of sulfated amino acids relies on a variety of sophisticated experimental techniques. This section provides detailed methodologies for some of the key experiments cited in this guide.

HPLC Analysis of Taurine in Biological Samples

This protocol describes a common method for the quantification of taurine in biological samples using high-performance liquid chromatography (HPLC) with pre-column derivatization.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Perchloric acid (for deproteinization)

-

o-Phthalaldehyde (OPA) derivatizing agent

-

Reversed-phase C18 HPLC column

-

HPLC system with a fluorescence or UV detector

-

Mobile phase (e.g., methanol/water gradient or phosphate buffer/acetonitrile)[17][18]

Procedure:

-

Sample Preparation: Deproteinize the biological sample by adding an equal volume of cold perchloric acid. Centrifuge to pellet the precipitated proteins.

-

Derivatization: Neutralize the supernatant and mix with the OPA derivatizing solution. This reaction forms a fluorescent derivative of taurine.

-

HPLC Separation: Inject the derivatized sample onto a C18 reversed-phase column.[17]

-

Elution: Use a suitable mobile phase gradient to separate the taurine derivative from other amino acids and compounds.[17][18]

-

Detection: Monitor the column effluent using a fluorescence detector (for OPA derivatives) or a UV detector at the appropriate wavelength.[18]

-

Quantification: Determine the concentration of taurine by comparing the peak area of the sample to a standard curve prepared with known concentrations of taurine.

Mass Spectrometry of Sulfotyrosine-Containing Peptides

This protocol outlines a general workflow for the identification and characterization of sulfotyrosine-containing peptides using tandem mass spectrometry (MS/MS).

Materials:

-

Protein sample

-

Proteolytic enzyme (e.g., trypsin)

-

Enrichment materials for sulfated/phosphorylated peptides (e.g., TiO2, IMAC)[19][20]

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., Orbitrap)[19]

Procedure:

-

Protein Digestion: Digest the protein sample with a specific protease (e.g., trypsin) to generate a mixture of peptides.

-

Peptide Enrichment (Optional but Recommended): To increase the detection sensitivity of low-abundance sulfated peptides, enrich the peptide mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC), which can co-enrich for both sulfated and phosphorylated peptides.[19][20]

-

LC-MS/MS Analysis: Separate the peptides using reversed-phase liquid chromatography online with a high-resolution mass spectrometer.[19]

-

Data Acquisition: Acquire MS1 scans to determine the precursor ion masses and MS2 scans (tandem mass spectra) of selected precursor ions for fragmentation analysis.

-

Data Analysis:

-

Search the acquired MS/MS data against a protein sequence database using specialized software that allows for the variable modification of tyrosine with a sulfate group (+79.9568 Da).[21]

-

Distinguish sulfotyrosine from the isobaric phosphotyrosine modification (+79.9663 Da) based on the high mass accuracy of modern mass spectrometers and their different fragmentation patterns. Sulfotyrosine is more labile and tends to lose the SO3 group during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[22]

-

Treatment with alkaline phosphatase can be used to remove phosphate groups, leaving only sulfated peptides for analysis.[21]

-

Chemical Synthesis of Sulfated Tyrosine Peptides

This protocol describes a solid-phase peptide synthesis (SPPS) approach for generating peptides containing sulfated tyrosine.

Materials:

-

Fmoc-Tyr(SO3Na)-OH (Fmoc-protected and sulfated tyrosine)

-

Solid-phase synthesis resin (e.g., Rink amide resin)

-

Other Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt)

-

Deprotection reagent (e.g., piperidine in DMF)

-

Cleavage cocktail (e.g., trifluoroacetic acid-based)

Procedure:

-

Resin Preparation: Start with a suitable solid support resin.

-

Peptide Chain Elongation: Couple the Fmoc-protected amino acids sequentially to the growing peptide chain on the resin. For the incorporation of sulfated tyrosine, use Fmoc-Tyr(SO3Na)-OH.[23]

-

Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group with a solution of piperidine in DMF.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as a mixture containing trifluoroacetic acid (TFA).[24]

-

Purification: Purify the crude sulfated peptide using reversed-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

In Vitro Sulfotransferase Assay

This protocol provides a general method for measuring the activity of sulfotransferases, such as tyrosylprotein sulfotransferase (TPST), in vitro.

Materials:

-

Purified sulfotransferase enzyme

-

Substrate (e.g., a specific peptide or small molecule)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS), the sulfate donor

-

Assay buffer

-

Method for detecting the sulfated product (e.g., radioactivity using [35S]PAPS, colorimetric or fluorescent coupled assays)[2][25]

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the assay buffer, the sulfotransferase enzyme, the substrate, and PAPS. For radioactive assays, [35S]PAPS is used.[25][26]

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction, for example, by adding a strong acid or by heating.

-

Product Detection and Quantification:

-

Radioactive Assay: Separate the [35S]-labeled sulfated product from the unreacted [35S]PAPS using techniques like chromatography or precipitation, followed by scintillation counting to quantify the incorporated radioactivity.[25]

-

Coupled Enzyme Assay: In a non-radioactive approach, the co-product of the sulfation reaction, 3'-phosphoadenosine-5'-phosphate (PAP), can be measured using a coupled enzyme system that generates a colorimetric or fluorescent signal.[2][25]

-

-

Data Analysis: Calculate the enzyme activity based on the amount of product formed over time.

Visualizing the Core: Signaling Pathways and Workflows

To better understand the complex interplay of sulfated amino acids in cellular processes, we present the following diagrams created using the DOT language.

Caption: Tyrosine Sulfation Pathway in the Golgi Apparatus.

Caption: Metabolic Pathway from Cysteine to Taurine.

Caption: Experimental Workflow for Sulfoproteomics.

This guide provides a foundational understanding of the discovery and history of sulfated amino acids, equipping researchers, scientists, and drug development professionals with the necessary knowledge to explore this exciting and rapidly evolving field. The provided data, protocols, and pathway diagrams serve as a valuable resource for furthering research and innovation in this area.

References

- 1. Tyrosine Sulfation as a Protein Post-Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 3. Review: Taurine: A “very essential” amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid method for taurine quantitation using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrosine sulfation - Wikipedia [en.wikipedia.org]

- 6. Tyrosylprotein sulfotransferase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cysteine sulfinic acid - Wikipedia [en.wikipedia.org]

- 10. Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural Preferences of Cysteine Sulfinic Acid: the Sulfinate Engages in Multiple Local Interactions with the Peptide Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Taurine concentrations in plasma and whole blood in humans: estimation of error from intra- and interindividual variation and sampling technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. S-Adenosylmethionine Deficiency and Brain Accumulation of S-Adenosylhomocysteine in Thioacetamide-Induced Acute Liver Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. S-Adenosylmethionine Deficiency and Brain Accumulation of S-Adenosylhomocysteine in Thioacetamide-Induced Acute Liver Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Crystal structure of human tyrosylprotein sulfotransferase-2 reveals the mechanism of protein tyrosine sulfation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reversed-phase high-performance liquid chromatography technique for taurine quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Custom Workflow for the Confident Identification of Sulfotyrosine-Containing Peptides and Their Discrimination from Phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Sulfoproteomics Workflow with Precursor Ion Accurate Mass Shift Analysis Reveals Novel Tyrosine Sulfoproteins in the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sulfated Tyrosine Peptides or Sulfotyrosine Peptide [biosyn.com]

- 22. 2024.sci-hub.se [2024.sci-hub.se]

- 23. Thieme E-Books & E-Journals [thieme-connect.de]

- 24. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tools.thermofisher.com [tools.thermofisher.com]

Fmoc-Thr(SO3Na)-OH for beginners

An In-depth Technical Guide to Fmoc-Thr(SO3Na)-OH for Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) significantly expand the functional diversity of proteins, playing critical roles in various biological processes. Among these, protein sulfation, particularly the O-sulfation of serine and threonine residues, is an emerging area of interest.[1] This modification, where a sulfate group is added to the hydroxyl group of the amino acid, can modulate protein-protein interactions, protein stability, and signaling pathways.[2][3] The synthesis of peptides containing sulfated threonine residues is crucial for studying the biological functions of this PTM and for developing novel therapeutics.

This compound is a specialized amino acid derivative designed for the direct incorporation of sulfated threonine into peptides during Fmoc-based solid-phase peptide synthesis (SPPS). While less common than its tyrosine analog, this compound provides a key building block for investigating the impact of threonine sulfation on peptide and protein function. This guide offers a comprehensive overview of this compound, including its properties, synthesis, and application in SPPS, tailored for professionals in research and drug development.

Core Concepts and Properties

This compound is an L-threonine derivative where the alpha-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is sulfated and present as a sodium salt. This structure allows for its direct use in standard Fmoc-SPPS protocols.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | Sodium (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(sulfooxy)butanoate |

| Molecular Formula | C19H18NNaO8S |

| Molecular Weight | 443.40 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, and water |

Note: The properties listed are based on the chemical structure and data for analogous compounds, as specific experimental data for this compound is not widely published.

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-SPPS. However, due to the negatively charged sulfate group, some modifications to standard protocols may be necessary to ensure efficient coupling.

Experimental Workflow for SPPS using this compound

Detailed Experimental Protocol

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Rink Amide resin for peptide amides) in N,N-dimethylformamide (DMF) for at least 1 hour.

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

2. Coupling of this compound:

-

Dissolve this compound (3-5 equivalents) and a coupling agent such as HBTU or HATU (3-5 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. The negatively charged sulfate group can sometimes lead to slower coupling kinetics, so extended coupling times may be beneficial.[4]

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test.

3. Fmoc Deprotection:

-

After successful coupling, wash the resin with DMF.

-

Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the newly added amino acid.

-

Wash the resin thoroughly with DMF to prepare for the next coupling cycle.

4. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), for 2-3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

5. Purification and Analysis:

-

Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6]

-

Characterize the purified peptide by mass spectrometry to confirm its identity and purity.[7][8][9]

Analytical Characterization

The analysis of sulfated peptides requires specific considerations due to the labile nature of the sulfate group.

HPLC Analysis

| Parameter | Typical Conditions |

| Column | C18 reversed-phase |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | Linear gradient of mobile phase B |

| Detection | UV at 214 nm and 280 nm |

Note: The use of TFA in the mobile phase can sometimes lead to partial desulfation. Using a buffer system with a higher pH, such as ammonium acetate, can mitigate this, but may require optimization of the chromatographic method.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the characterization of sulfated peptides. A characteristic fragmentation pattern is the neutral loss of SO3 (80 Da) from the precursor ion during collision-induced dissociation (CID).[7]

| Ionization Mode | Expected Observation |

| Positive Ion ESI-MS | [M+H]+ and other protonated species |

| Negative Ion ESI-MS | [M-H]- and other deprotonated species |

| MS/MS Fragmentation | Neutral loss of 80 Da (SO3) |

Biological Significance and Applications

Threonine sulfation, while less studied than tyrosine sulfation, is believed to play a role in various biological processes.[1] Sulfation can influence protein conformation and participate in protein-protein interactions, similar to phosphorylation.[4] The ability to synthesize peptides with site-specific threonine sulfation is crucial for:

-

Investigating Signaling Pathways: Elucidating the role of threonine sulfation in cellular signaling.

-

Structure-Activity Relationship (SAR) Studies: Understanding how threonine sulfation affects the biological activity of peptides.

-

Drug Development: Designing peptide-based drugs with enhanced stability, binding affinity, or altered biological activity.

Signaling Pathways Involving Protein Sulfation

Protein sulfation is a key post-translational modification that occurs in the Golgi apparatus and is involved in a multitude of extracellular signaling events.[10]

Conclusion

This compound is a valuable tool for the chemical synthesis of peptides containing sulfated threonine residues. While its use requires careful optimization of SPPS protocols, particularly the coupling step, it enables the site-specific incorporation of this important post-translational modification. The ability to generate such peptides is essential for advancing our understanding of the biological roles of threonine sulfation and for the development of novel peptide-based therapeutics. As research into PTMs continues to expand, the demand for specialized amino acid derivatives like this compound is likely to grow, paving the way for new discoveries in biology and medicine.

References

- 1. O-sulfonation of serine and threonine: mass spectrometric detection and characterization of a new posttranslational modification in diverse proteins throughout the eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Sulfation Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Sulfation, the Up-and-Coming Post-Translational Modification: Its Role and Mechanism in Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pepdoopeptides.com [pepdoopeptides.com]

- 9. researchgate.net [researchgate.net]

- 10. New tools for evaluating protein tyrosine sulfation and carbohydrate sulfation - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of Fmoc-Thr(SO3Na)-OH

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical characteristics of Fmoc-Thr(SO3Na)-OH, a sulfated threonine derivative crucial for the synthesis of sulfated peptides. Aimed at researchers, scientists, and professionals in drug development, this document compiles essential data, detailed experimental protocols, and logical workflows to facilitate its effective use in the laboratory.

Core Physical and Chemical Characteristics

This compound, with the molecular formula C19H18NNaO8S, is a white to off-white powder.[1] Its molecular weight is approximately 443.40 g/mol .[1] This compound is a derivative of the amino acid threonine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a sodium sulfonate group on the hydroxyl side chain. The presence of the sulfonate group imparts increased water solubility to peptides incorporating this moiety.

| Property | Value | Reference |

| Molecular Formula | C19H18NNaO8S | [1][2] |

| Molecular Weight | 443.403 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity (typical) | ≥98% | [1] |

| Solubility | Soluble in polar organic solvents like DMF and NMP | [3] |

Synthesis of this compound

Representative Sulfation Protocol (adapted from Fmoc-Tyr(SO3Na)-OH synthesis):

-

Dissolution: Dissolve Fmoc-Thr-OH in a mixture of dimethylformamide (DMF), pyridine, and dioxane.

-

Sulfation: Add a sulfur trioxide-DMF complex to the solution. The reaction is typically stirred overnight at room temperature.

-

Work-up: The solvent is removed, and the residue is dissolved in ice-cold water.

-

Neutralization and Salt Formation: The pH of the aqueous solution is adjusted to 6.5 with a solution of sodium carbonate to form the sodium salt.

-

Purification: The solution is lyophilized, and the resulting solid is taken up in DMF to remove insoluble impurities by filtration. The final product is obtained after removal of the DMF.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce sulfated threonine residues into peptides. The bulky and negatively charged sulfonate group can present challenges in coupling efficiency. Therefore, careful selection of coupling reagents and reaction conditions is crucial.

General Fmoc-SPPS Workflow:

The following diagram illustrates a typical cycle for incorporating an amino acid, including this compound, in an automated peptide synthesizer.

References

In-Depth Technical Guide: Safety and Handling of Fmoc-Thr(SO3Na)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for Fmoc-Thr(SO3Na)-OH, a sulfated amino acid derivative crucial in peptide synthesis, particularly for mimicking post-translational modifications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from SDSs of structurally similar Fmoc-protected amino acids, including Fmoc-Thr(tBu)-OH, Fmoc-Thr-OH, and Fmoc-Tyr(SO3Na)-OH, to provide the most accurate safety recommendations.

Hazard Identification and Classification

This compound is not currently classified as a hazardous substance according to available data on similar compounds. However, as with all laboratory chemicals, it should be handled with a high degree of caution. The primary potential hazards are associated with inhalation, skin, and eye contact.

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.

-

Eye Contact: May cause eye irritation.

-

Ingestion: The toxicological properties have not been thoroughly investigated.

Physical and Chemical Properties

| Property | Data | Source |

| Molecular Formula | C₁₉H₁₈NNaO₈S | [1][2] |

| Molecular Weight | 443.4 g/mol | [2] |

| Appearance | White to off-white solid | General observation for similar compounds |

| Odor | No data available | [3] |

| Melting Point | No data available | [3] |

| Solubility | Poor solubility in common organic solvents used in SPPS. | [4] |

| Stability | Stable under recommended storage conditions. | [3] |

Exposure Controls and Personal Protection

To ensure the safety of laboratory personnel, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

| Protection Type | Recommendation |

| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3] |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[3][5] |

| Body Protection | Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5] |

| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. |

| Engineering Controls | Provide appropriate exhaust ventilation at places where dust is formed.[5] |

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

-

Avoid contact with skin and eyes.[5]

-

Avoid formation of dust and aerosols.[5]

-

Provide appropriate exhaust ventilation at places where dust is formed.[5]

-

Handle in accordance with good industrial hygiene and safety practices.[5]

Storage:

-

Store in a cool, dry, and well-ventilated place.[6]

-

Keep container tightly closed.[5]

-

Store away from incompatible materials such as strong oxidizing agents.[3][6]

First Aid Measures

In the event of exposure, follow these first aid protocols.

| Exposure Route | First Aid Measures |

| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][7] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[5] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5] |

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is essential for safe handling and experimental design.

| Parameter | Description |

| Reactivity | No specific data available.[3] |

| Chemical Stability | Stable under recommended storage conditions.[3] |

| Possibility of Hazardous Reactions | No data available.[3] |

| Conditions to Avoid | No specific data available.[3] |

| Incompatible Materials | Strong oxidizing agents.[3] |

| Hazardous Decomposition Products | No data available.[3] |

Experimental Protocols

Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure safe cleanup:

-

Evacuate: Evacuate the immediate area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use a spill kit with appropriate absorbent materials to contain the spill. Avoid generating dust.

-

Collect: Carefully sweep or scoop up the spilled material into a designated, labeled waste container.

-

Clean: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Waste Disposal Protocol

All waste containing this compound should be considered chemical waste.

-

Segregate: Segregate waste containing this compound from other waste streams.

-

Label: Clearly label the waste container with the contents, including the full chemical name and any associated hazards.

-

Dispose: Arrange for disposal by a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.

Visualized Workflows

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

This comprehensive guide is intended to provide a framework for the safe handling of this compound in a research environment. It is imperative that all users of this compound supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before beginning any experimental work.

References

- 1. This compound | C19H18NNaO8S | CID 122173519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 160112-18-5 | this compound | Next Peptide [nextpeptide.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc-Tyr(SO3Na)-OH.H2O | Benchchem [benchchem.com]

- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 6. severnbiotech.com [severnbiotech.com]

- 7. FMOC-D-THR-OH - Safety Data Sheet [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Fmoc-Thr(SO3Na)-OH in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to Threonine Sulfation

Threonine, an essential amino acid, plays a crucial role in protein synthesis, immune function, and metabolism.[][2] Post-translational modifications (PTMs) of amino acids dramatically expand their functional diversity, and sulfation is a key PTM that modulates the biological activity of many peptides and proteins.[3] While tyrosine sulfation is more commonly studied, the sulfation of serine and threonine also occurs and is important in various biological contexts.[4] This modification involves the addition of a sulfo group (-SO3H) to the hydroxyl side chain, which introduces a negative charge and increases the hydrophilicity of the peptide. This can significantly alter protein-protein interactions, receptor binding affinity, and overall biological function.[5]

The Role of Fmoc-Thr(SO3Na)-OH in SPPS

The synthesis of sulfated peptides is crucial for studying their biological roles and for developing potential therapeutics.[6] The Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is the preferred method for creating modified peptides because its mild reaction conditions are compatible with sensitive PTMs like sulfation.[6][7]

This compound is a specialized amino acid building block designed for the direct incorporation of sulfated threonine into a peptide sequence during Fmoc-SPPS. The sodium salt form enhances stability and handling. However, the direct incorporation of this building block presents challenges. The negatively charged sulfate group can lead to poor resin swelling and sluggish coupling reactions, potentially resulting in incomplete reactions and the formation of deletion sequences.[8] Therefore, optimized protocols and potent activation reagents are necessary for efficient synthesis.

Key Applications of Sulfated Peptides

Sulfated peptides are key regulators in a vast array of biological processes across different organisms:

-

Hormonal Regulation: Several peptide hormones require sulfation for their biological activity.[4][6]

-

Plant Biology: In plants, sulfated peptide hormones regulate growth, development, and immune responses to pathogens.[5][9] They are perceived by leucine-rich repeat receptor-like kinases (LRR-RLKs), initiating complex signaling pathways.[5][9]

-

Protein-Protein Interactions: Sulfation is known to modulate extracellular protein-protein interactions, which is critical for processes like cell adhesion and inflammatory responses.[3][6]

-

Drug Development: The synthesis of site-specifically sulfated peptides allows for the creation of biological probes to study signaling pathways and provides a basis for designing novel therapeutics that can mimic or inhibit these interactions.

Experimental Protocols and Methodologies

General SPPS Workflow for Sulfated Peptides

The incorporation of this compound follows the standard iterative cycle of Fmoc-SPPS: deprotection, activation, and coupling. Special attention must be paid to the coupling step to overcome the challenges posed by the negatively charged sulfate group.

Protocol: Coupling of this compound

This protocol outlines the manual coupling of this compound to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin (0.1 mmol scale)

-

This compound (4 equivalents, ~177 mg)

-

HATU (3.98 equivalents, ~151 mg)

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents, ~139 µL)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: After the standard Fmoc deprotection of the previous amino acid using 20% piperidine in DMF, wash the peptide-resin thoroughly with DMF (5 x 10 mL).[10][11]

-

Activation Solution: In a separate vessel, dissolve this compound and HATU in a minimal amount of anhydrous DMF (~2 mL).

-

Activation: Add DIPEA to the activation solution. The solution may change color. Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the washed peptide-resin. Ensure the resin is fully suspended.

-